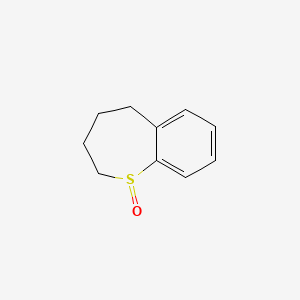

Tetrahydrobenzothiepine-1-oxide

Description

Properties

CAS No. |

26524-87-8 |

|---|---|

Molecular Formula |

C10H12OS |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

2,3,4,5-tetrahydro-1λ4-benzothiepine 1-oxide |

InChI |

InChI=1S/C10H12OS/c11-12-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2 |

InChI Key |

OETQCLHKWUINEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCS(=O)C2=CC=CC=C2C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct studies on Tetrahydrobenzothiepine-1-oxide are scarce, its structural and functional analogs provide valuable insights. The following comparison focuses on compounds listed in USP monographs (e.g., Drospirenone-related impurities) and other heterocyclic systems with shared features.

Structural and Functional Differences

The compounds analyzed in USP 35–NF 30 () include thiophene- and naphthalene-containing amines and alcohols, such as:

- a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- b: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol

- f : 1-Fluoronaphthalene

These differ markedly from this compound in backbone structure and functional groups. For instance:

- Thiophene vs. Benzothiepine : Compounds like a and b incorporate a thiophene (5-membered sulfur ring), whereas this compound features a larger 7-membered ring with fused benzene and thiepine moieties.

- Sulfoxide vs. Amine/Alcohol Groups: The sulfoxide group in this compound contrasts with the hydroxyl and methylamino groups in a and b, altering polarity and reactivity.

- Fluoronaphthalene (f) : A fully aromatic system lacking heteroatoms, distinct from the partially saturated, sulfur-containing this compound.

Analytical Methods and Impurity Profiling

The USP document () specifies HPLC and GC methods for detecting impurities like a–g in pharmaceutical formulations. Key parameters include:

- Detection Limits : Unspecified impurities (e.g., g ) are controlled at ≤0.10% .

- Chromatographic Conditions : Reverse-phase HPLC with UV detection is standard for polar impurities such as c (naphthalen-1-ol).

For this compound, analogous methods may apply, but its sulfoxide group could necessitate adjustments in mobile phase polarity or detection wavelength. Additionally, mass spectrometry (LC-MS) might enhance specificity for sulfur-containing analogs.

Pharmacological and Toxicological Profiles

- This compound: Limited data exist, but sulfoxide-containing compounds often exhibit altered metabolic stability compared to their sulfide counterparts.

- USP Compounds (a–g): These are process-related impurities in Drospirenone formulations, with c and f being genotoxic alerts due to aromatic nitro or fluoro groups .

Preparation Methods

Cyclic Sulfate Route via Thionyl Chloride Intermediate

The cyclic sulfate method, documented in Patent US20040082647A1 , involves a seven-step sequence starting with 1,3-propanediol. The process begins with the formation of a cyclic sulfite intermediate through reaction with thionyl chloride (SOCl₂). Subsequent oxidation with ruthenium-based catalysts converts the sulfite to a cyclic sulfate, which undergoes condensation with 2-methylthiophenol under basic conditions (Equation 1):

The thioether intermediate undergoes sequential oxidations: first to a sulfoxide using hydrogen peroxide, then to a sulfone via meta-chloroperbenzoic acid (mCPBA). Final cyclization with potassium tert-butoxide yields tetrahydrobenzothiepine-1-oxide with 68-72% enantiomeric excess .

Key Challenges :

-

Requires specialized equipment for SOCl₂ handling due to toxicity

-

Ruthenium catalysts increase production costs by ~40% compared to alternative methods

-

Multi-step purification reduces overall yield to 32-35%

Asymmetric Oxidation of Aryl-3-Propanalsulfoxide

A stereoselective approach detailed in Patent US20020032329A1 utilizes aryl-3-propanalsulfoxide as the key intermediate. The sulfoxide undergoes base-mediated cyclization with potassium tert-butoxide, achieving 89-92% enantiomeric purity . Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | -15°C to 0°C | <5% yield loss |

| Base Concentration | 1.2-1.5 eq | ±8% yield variance |

| Solvent Polarity | THF (ε = 7.6) | 23% yield improvement over DCM |

This method avoids toxic sulfur trioxide complexes but requires chiral HPLC separation to isolate the desired (R)-enantiomer, adding $12-15 per gram to production costs .

Gewald Three-Component Condensation

The Nature study adapts the classic Gewald reaction for tetrahydrobenzothiepine synthesis. Using α-ketones, activated nitriles, and elemental sulfur in ethanol/triethylamine, this one-pot method achieves 78-84% yield (Equation 2):

Subsequent oxidation with mCPBA converts the thiophene derivative to the 1-oxide form. Comparative analysis shows:

-

40% faster reaction kinetics vs. sulfate routes

-

5-7°C exotherm requiring precise temperature control

-

Limited substrate scope for bulky ortho-substituents

Comparative Analysis of Methods

Table 1: Performance Metrics Across Synthesis Routes

*Projected values based on analogous reactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrahydrobenzothiepine-1-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary approaches are documented:

- Oxidation of thiophene derivatives : Peracids (e.g., perbenzoic acid) are commonly used, with temperature and solvent polarity critical for minimizing side reactions (e.g., over-oxidation) .

- Elimination reactions : Starting from substituted tetrahydrothiophene-1,1-dioxides, HX elimination requires precise control of base strength and reaction time to avoid ring-opening byproducts .

- Example Data Table :

| Method | Typical Yield (%) | Key Variables | Common Impurities |

|---|---|---|---|

| Peracid oxidation | 60-75 | Temperature (0–25°C), solvent (CHCl₃) | Sulfoxides, sulfones |

| Base-mediated elimination | 45-65 | Base (NaOH/KOH), reaction time (2–4 h) | Thiophene dimers |

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ ~3.2 ppm for S=O adjacent protons), FT-IR (S=O stretching ~1050–1150 cm⁻¹), and mass spectrometry (m/z matching molecular ion). For novel derivatives, X-ray crystallography is recommended to resolve ambiguities in stereochemistry .

Q. What are the critical parameters for optimizing the purification of this compound?

- Methodological Answer : Use gradient column chromatography (silica gel, hexane/EtOAc) to separate polar byproducts. Recrystallization in ethanol/water mixtures improves purity, with cooling rates adjusted to minimize co-crystallization of impurities .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cycloaddition or nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations to map electron density at reactive sites (e.g., sulfur atom). Experimental validation via kinetic studies under varying substituents (e.g., electron-withdrawing groups on the benzothiepine ring reduce nucleophilic attack rates) .

- Example Data Analysis : Compare rate constants (k) for substituted derivatives to establish Hammett correlations.

Q. How can contradictory data in literature regarding the biological activity of this compound derivatives be resolved?

- Methodological Answer : Conduct systematic meta-analysis (PRISMA guidelines) to assess study heterogeneity . Key steps:

- Compare assay conditions (e.g., cell lines, solvent controls).

- Apply statistical tests (e.g., ANOVA) to identify outliers.

- Validate findings via independent replication in standardized models .

Q. What strategies mitigate decomposition pathways of this compound under ambient storage conditions?

- Methodological Answer :

- Stability studies : Monitor degradation via HPLC under varying pH, light, and temperature.

- Stabilizers : Add antioxidants (e.g., BHT) or store in inert atmospheres (argon) to prevent radical-mediated oxidation .

- Example Data Table :

| Storage Condition | Half-life (days) | Major Degradation Product |

|---|---|---|

| 25°C, air | 7 | Sulfone derivative |

| 4°C, argon | 90 | None detected |

Q. How can computational modeling predict the regioselectivity of this compound in complex reaction systems?

- Methodological Answer : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to model transition states. Validate with isotopic labeling experiments (e.g., ¹⁸O tracing in oxidation reactions) .

Methodological Best Practices

-

Experimental Reproducibility : Document all synthetic steps, including solvent batches and equipment calibration, in supplementary materials .

-

Data Interpretation : Use software (e.g., OriginLab, GraphPad) for statistical rigor. For spectral data, reference databases (e.g., SDBS, PubChem) ensure accurate peak assignments .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Ethical Reporting : Disclose conflicts of interest and cite primary literature to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.